Cas no 271-52-3 (1H-Pyrazolo[4,3-c]pyridine)

1H-Pyrazolo[4,3-c]pyridine structure
1H-Pyrazolo[4,3-c]pyridine structure
Product Name:1H-Pyrazolo[4,3-c]pyridine
CAS No:271-52-3
MF:C6H5N3
MW:119.124000310898
MDL:MFCD11846327
CID:1027743
PubChem ID:329774245
Update Time:2025-07-21

1H-Pyrazolo[4,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[4,3-c]pyridine
    • 5-Aza-1H-indazole
    • 2H-PYRAZOLO[4,3-C]PYRIDINE
    • 5H-PYRAZOLO[4,3-C]PYRIDINE
    • PubChem18028
    • 2h pyrazolo[4,3 c]pyridine
    • PYRAZOLO[4,3-C]PYRIDINE
    • WCXFPLXZZSWROM-UHFFFAOYSA-N
    • CL3489
    • FCH2164336
    • PB20648
    • 1H-Pyrazolo[4,3-c]pyridine, AldrichCPR
    • SY028040
    • AB00380
    • 271-52-3
    • AKOS016003694
    • 271-50-1
    • DTXSID60949860
    • A877013
    • MFCD13175200
    • AM20051020
    • J-504741
    • SCHEMBL790581
    • DS-2680
    • DB-347081
    • G29652
    • A818932
    • AKOS015854516
    • EN300-90093
    • SCHEMBL381051
    • Z1157651607
    • DTXSID201311761
    • 271-49-8
    • F18249
    • CS-W003802
    • MFCD11846327
    • PS-4752
    • Q27464643
    • MDL: MFCD11846327
    • Inchi: 1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
    • InChI Key: WCXFPLXZZSWROM-UHFFFAOYSA-N
    • SMILES: N1C2C=CN=CC=2C=N1

Computed Properties

  • Exact Mass: 119.04800
  • Monoisotopic Mass: 119.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • XLogP3: 0.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.348
  • Boiling Point: 318.8℃ at 760 mmHg
  • PSA: 41.57000
  • LogP: 0.95790

1H-Pyrazolo[4,3-c]pyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264;P270;P301+P312;P330;P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Room temperature

1H-Pyrazolo[4,3-c]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TC664-100mg
1H-Pyrazolo[4,3-c]pyridine
271-52-3 98%
100mg
137CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TC664-250mg
1H-Pyrazolo[4,3-c]pyridine
271-52-3 98%
250mg
378CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0611-1g
1H-Pyrazolo[4,3-c]pyridine
271-52-3 97%
1g
831.08CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0611-5g
1H-Pyrazolo[4,3-c]pyridine
271-52-3 97%
5g
2527.17CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0611-25g
1H-Pyrazolo[4,3-c]pyridine
271-52-3 97%
25g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0611-500mg
1H-Pyrazolo[4,3-c]pyridine
271-52-3 97%
500mg
746.28CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0611-250mg
1H-Pyrazolo[4,3-c]pyridine
271-52-3 97%
250mg
661.47CNY 2021-05-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BLN00013-1G
1<I>H</I>-Pyrazolo[4,3-<I>c</I>]pyridine
271-52-3
1g
¥10696.47 2023-11-14
TRC
A800120-50mg
5-Aza-1H-indazole
271-52-3
50mg
$ 110.00 2023-04-19
TRC
A800120-250mg
5-Aza-1H-indazole
271-52-3
250mg
$ 178.00 2023-04-19

1H-Pyrazolo[4,3-c]pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:271-52-3)1H-Pyrazolo[4,3-c]pyridine
Order Number:A818932
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):491.0
Email:sales@amadischem.com

Additional information on 1H-Pyrazolo[4,3-c]pyridine

Introduction to 1H-Pyrazolo[4,3-c]pyridine (CAS No. 271-52-3)

1H-Pyrazolo[4,3-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 271-52-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, consisting of a pyrazole ring fused with a pyridine ring, exhibits a unique combination of electronic and steric properties that make it a versatile scaffold for the development of bioactive molecules.

The chemical formula of 1H-Pyrazolo[4,3-c]pyridine is C₆H₅N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The presence of nitrogen atoms in both the pyrazole and pyridine rings contributes to its rich electronic landscape, enabling various interactions with biological targets. This structural motif has been extensively explored in drug discovery due to its ability to mimic natural product scaffolds and interact with enzymes and receptors in biological systems.

One of the most compelling aspects of 1H-Pyrazolo[4,3-c]pyridine is its role as a key intermediate in the synthesis of more complex pharmacophores. Its fused ring system provides a rigid framework that can be modified through functional group transformations to tailor biological activity. Researchers have leveraged this scaffold to develop compounds with potential applications in oncology, immunology, and central nervous system (CNS) disorders.

Recent advancements in medicinal chemistry have highlighted the utility of 1H-Pyrazolo[4,3-c]pyridine derivatives in addressing unmet medical needs. For instance, studies have demonstrated its efficacy as a kinase inhibitor, targeting pathways implicated in cancer progression. The pyrazolo[4,3-c]pyridine core has been incorporated into molecules designed to modulate the activity of tyrosine kinases, which play a crucial role in signal transduction and cell proliferation.

The pharmacological profile of 1H-Pyrazolo[4,3-c]pyridine derivatives has been further refined through structure-activity relationship (SAR) studies. These investigations have revealed that subtle modifications to the scaffold can significantly alter binding affinity and selectivity. For example, the introduction of substituents at specific positions on the ring system has been shown to enhance interaction with target proteins while minimizing off-target effects.

In addition to its applications in oncology, 1H-Pyrazolo[4,3-c]pyridine has shown promise in other therapeutic areas. Researchers have explored its potential as an immunomodulatory agent, targeting pathways involved in inflammation and autoimmune diseases. The compound's ability to interact with immune cell receptors has led to the development of novel treatments that aim to modulate immune responses without excessive toxicity.

The synthesis of 1H-Pyrazolo[4,3-c]pyridine and its derivatives involves multi-step organic reactions that require careful optimization. Common synthetic routes include cyclocondensation reactions between hydrazines and α-haloketones or α-halocarbonitriles. These reactions typically proceed under controlled conditions to ensure high yield and purity. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing the environmental impact of production processes.

The versatility of 1H-Pyrazolo[4,3-c]pyridine as a scaffold is further underscored by its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug development. By systematically varying substituents on the core structure, researchers can rapidly explore a wide range of biological activities and identify promising candidates for further optimization.

Computational methods have also played a crucial role in the study of 1H-Pyrazolo[4,3-c]pyridine derivatives. Molecular modeling techniques allow researchers to predict binding modes and affinity for biological targets before conducting experimental validation. This approach accelerates the drug discovery process by focusing efforts on the most promising candidates based on computational data.

The future direction of research on 1H-Pyrazolo[4,3-c]pyridine is likely to be shaped by emerging trends in pharmaceutical science. Innovations in synthetic methodologies, coupled with advances in computational biology and artificial intelligence (AI), are expected to enhance the efficiency and success rate of drug development programs. The continued exploration of this scaffold promises to yield novel therapeutics that address complex diseases with greater precision and efficacy.

In conclusion,1H-Pyrazolo[4,3-c]pyridine (CAS No. 271-52-3) represents a valuable scaffold for medicinal chemistry innovation. Its unique structural features and biological interactions have made it a cornerstone in the development of pharmacologically active molecules across multiple therapeutic areas. As research progresses,the full potential of this compound is expected to be realized,leading to significant advancements in human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:271-52-3)1H-Pyrazolo[4,3-c]pyridine
A818932
Purity:99%
Quantity:25g
Price ($):491.0
Email